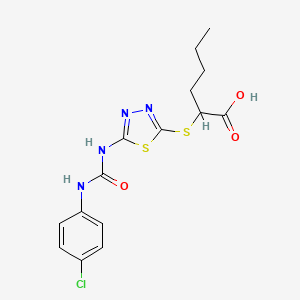

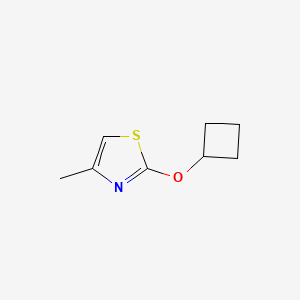

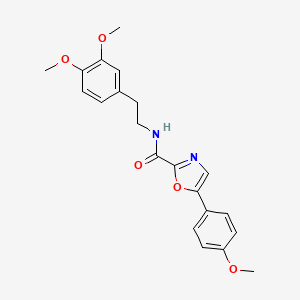

N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide" is a structurally complex molecule that appears to be related to various research areas, including the synthesis of fluorescent molecules, biological activity of carboxylic acid derivatives, anti-inflammatory activity of triazole carboxamides, antiproliferative activity of indazole carboxamides, and the synthesis and structure determination of triazole carbohydrazides. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures and the use of chiral auxiliaries or intermediates. For instance, the synthesis of fluorescent oxazoles with chiral auxiliaries involves treating 3,4-dimethoxybenzoyl chloride with enantiomerically pure synthons in the presence of a superbase to yield optically active compounds with high fluorescence quantum yields . Similarly, thiazole carboxylic acid derivatives are synthesized from 3,4-dimethoxyacetophenone in a six-step procedure, indicating the complexity and the need for careful planning in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole was determined by X-ray crystallography . This suggests that for a comprehensive analysis of "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide," similar structural determination methods would be essential to confirm the molecular geometry and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, cyclization, and coupling reactions. For instance, the synthesis of triazole carboxamides involves condensation and subsequent cyclization with hydrazine hydrate . The synthesis of triazole carbohydrazides involves a reaction under acidic conditions in boiling ethanol . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and biological activity, are crucial for understanding their potential applications. The biological activities of some compounds synthesized from 3,4-dimethoxyacetophenone include fungicidal and insecticidal activities . Anti-inflammatory activity and COX inhibition are also significant properties of some synthesized triazole carboxamides . These properties suggest that "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide" may also possess interesting biological activities that could be explored further.

科学的研究の応用

Synthesis and Chemical Reactions

The synthesis of related oxazole derivatives, such as those from the photooxygenation of oxazoles, showcases the potential for creating activated carboxylates. These activated carboxylates have been applied in the synthesis of macrolides, including recifeiolide and curvularin, indicating a route for generating complex molecules from simpler oxazole structures (Wasserman et al., 1981). This process exemplifies the chemical reactivity and versatility of oxazole derivatives in synthetic organic chemistry.

Bioactivity and Pharmaceutical Potential

The search for novel pharmacophores has led to the synthesis of various derivatives, including those related to oxazole compounds, which show promising bioactivity. For instance, the synthesis and evaluation of certain benzodifuranyl and thiazolopyrimidines derived from related structures have demonstrated significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020). These studies highlight the relevance of oxazole derivatives in the development of new medications with specific pharmacological targets.

Antimicrobial Activities

Research into the antimicrobial properties of oxazole derivatives, and similar compounds, has identified several with favorable activity profiles. Novel synthesis methods have led to compounds exhibiting antimicrobial activities, suggesting the utility of these derivatives in combating microbial resistance (Wang et al., 2012). The exploration of these compounds' bioactivity underscores the ongoing need for novel antimicrobials in the face of rising antibiotic resistance.

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-25-16-7-5-15(6-8-16)19-13-23-21(28-19)20(24)22-11-10-14-4-9-17(26-2)18(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFIULZUPVQEEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

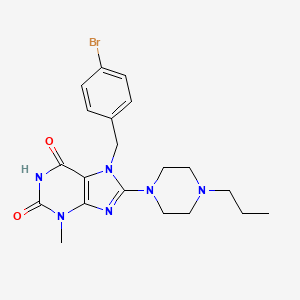

![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2511189.png)

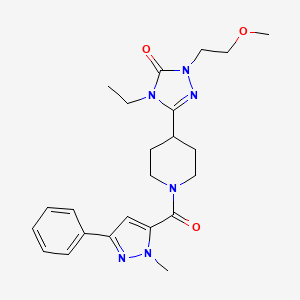

![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

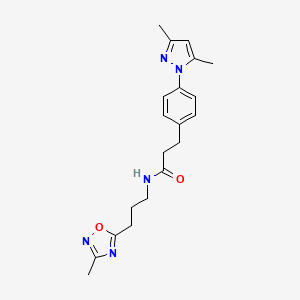

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)